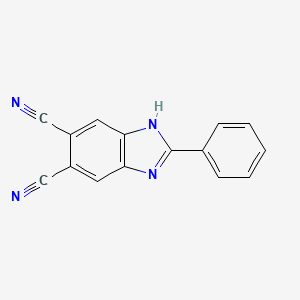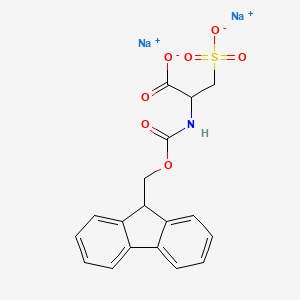
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- is a heterocyclic aromatic compound with the molecular formula C15H8N4. It is known for its unique structure, which consists of a benzimidazole ring fused with two cyano groups at positions 5 and 6, and a phenyl group at position 2.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- typically involves the reaction of o-phenylenediamine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzimidazole ring. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-amine: Known for its use in the synthesis of pharmaceuticals.
1H-Benzimidazole-5-carboxylic acid: Used in the development of new materials and as a precursor for various chemical reactions.
1H-Benzimidazole-2-thiol: Noted for its applications in coordination chemistry and as a corrosion inhibitor.
The uniqueness of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- lies in its dual cyano groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
825613-16-9 |
|---|---|
Formule moléculaire |
C15H8N4 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-phenyl-1H-benzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C15H8N4/c16-8-11-6-13-14(7-12(11)9-17)19-15(18-13)10-4-2-1-3-5-10/h1-7H,(H,18,19) |
Clé InChI |
HCPMWHDOUZIHNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C(=C3)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)





![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)




